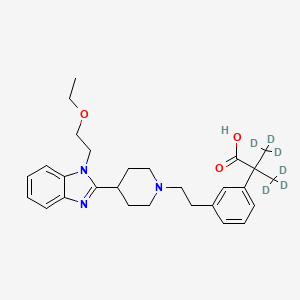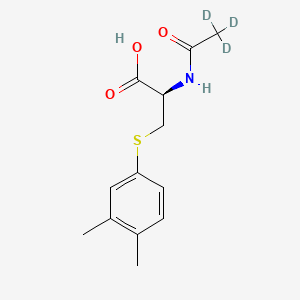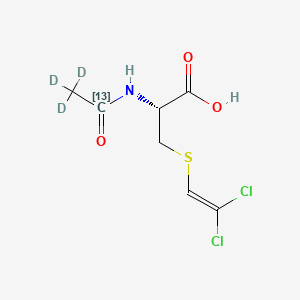
Bilastine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilastine-d6 is a deuterated form of bilastine, a second-generation antihistamine used primarily for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. The deuterated version, this compound, is often used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Deuteration of Starting Materials: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the starting materials.
Coupling Reactions: Employing coupling reactions to assemble the deuterated intermediates into the final this compound structure.
Purification: Utilizing chromatographic techniques to purify the final product and ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.
Automated Synthesis: Employing automated synthesis equipment to carry out the coupling reactions efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further studies or applications.
Scientific Research Applications
Bilastine-d6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of bilastine.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of bilastine.
Drug Development: Assists in the development of new antihistamines and related compounds.
Biological Research: Used in studies related to allergic reactions and histamine receptor interactions.
Mechanism of Action
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. It binds to the H1 receptors on mast cells, preventing the release of histamine and thereby reducing allergic symptoms such as nasal congestion and urticaria. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide stability for analytical purposes.
Comparison with Similar Compounds
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Fexofenadine: Known for its rapid onset of action but shorter duration compared to bilastine.
Desloratadine: Similar in action but with different metabolic pathways.
Uniqueness of Bilastine-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and makes it an ideal internal standard for analytical studies. Its pharmacokinetic profile is similar to bilastine, but the presence of deuterium atoms allows for more precise and accurate measurements in research applications.
Properties
IUPAC Name |
3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDZMARIUXJI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)


